molecular formula C9H7FN2O B2386817 N-(cyanomethyl)-3-fluorobenzamide CAS No. 885914-10-3

N-(cyanomethyl)-3-fluorobenzamide

Cat. No.: B2386817
CAS No.: 885914-10-3
M. Wt: 178.166
InChI Key: RKKCDKKJQOXOCO-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-3-fluorobenzamide is a synthetic organic compound belonging to the class of fluorinated benzamides. It features a benzamide core substituted with a fluorine atom at the meta position and an N-cyanomethyl group. This specific structure makes it a valuable building block in organic synthesis and medicinal chemistry research . The fluorine atom can influence the compound's electronic properties, lipophilicity, and metabolic stability, while the cyanomethyl group attached to the nitrogen serves as a versatile handle for further chemical transformations . Researchers utilize such compounds as intermediates in the construction of more complex molecules. In particular, N-(cyanomethyl)benzamide derivatives are investigated for their potential as molecular scaffolds in drug discovery efforts . For instance, structurally related benzamide compounds have been explored in phenotypic screens for antiparasitic activity, highlighting the therapeutic relevance of this chemical class . The mechanism of action for any given compound is dependent on its final structure and biological target; as an intermediate, this compound's primary value lies in its reactivity and the role it plays in the synthesis of target molecules for biological evaluation . This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, and it is strictly prohibited for human or veterinary consumption.

Properties

IUPAC Name

N-(cyanomethyl)-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-8-3-1-2-7(6-8)9(13)12-5-4-11/h1-3,6H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKCDKKJQOXOCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation of 3-Fluorobenzoyl Chloride

A classical method for synthesizing N-(cyanomethyl)-3-fluorobenzamide involves the reaction of 3-fluorobenzoyl chloride with cyanomethylamine in the presence of a base such as triethylamine. The base neutralizes hydrochloric acid generated during the reaction, driving the equilibrium toward product formation. The reaction proceeds as follows:

$$
\text{3-Fluorobenzoyl chloride} + \text{Cyanomethylamine} \rightarrow \text{this compound} + \text{HCl}
$$

Key Parameters :

  • Solvent : Dichloromethane or tetrahydrofuran.
  • Temperature : 0–25°C to minimize side reactions.
  • Base Stoichiometry : 1.1–1.5 equivalents to ensure complete acid scavenging.

While this method is straightforward, the limited commercial availability of cyanomethylamine necessitates in situ preparation, often via the reaction of chloroacetonitrile with ammonia.

Coupling Reactions Using Carbodiimide Reagents

An alternative route employs carbodiimide-mediated coupling between 3-fluorobenzoic acid and cyanomethylamine. N,N’-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitates amide bond formation, with 4-dimethylaminopyridine (DMAP) as a catalyst.

$$
\text{3-Fluorobenzoic acid} + \text{Cyanomethylamine} \xrightarrow{\text{DCC/DMAP}} \text{this compound}
$$

Advantages :

  • Avoids handling reactive acyl chlorides.
  • Suitable for sensitive substrates.

Limitations :

  • Requires stoichiometric amounts of coupling agents, increasing cost.
  • Byproduct (dicyclohexylurea) necessitates purification via filtration or chromatography.

Alkylation of 3-Fluorobenzamide

A patent-pending method involves the alkylation of 3-fluorobenzamide with chloroacetonitrile under basic conditions. Potassium carbonate in dimethylformamide (DMF) deprotonates the amide nitrogen, enabling nucleophilic substitution:

$$
\text{3-Fluorobenzamide} + \text{ClCH}2\text{CN} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound} + \text{KCl} + \text{H}2\text{O}
$$

Optimized Conditions :

  • Molar Ratio : 1:1.2 (amide to chloroacetonitrile).
  • Reaction Time : 4–6 hours at 80°C.
  • Yield : ~85% after recrystallization from ethanol.

Catalytic Methods and Recent Advances

Zinc-Catalyzed Ritter-Type Reactions

A novel approach utilizes Zn(ClO₄)₂·6H₂O as a catalyst for Ritter reactions between nitriles and halides. While originally demonstrated for benzyl halides, this method can be adapted for N-(cyanomethyl)amide synthesis:

$$
\text{3-Fluorobenzonitrile} + \text{ICH}_2\text{CN} \xrightarrow{\text{Zn(ClO₄)₂·6H₂O}} \text{this compound}
$$

Conditions :

  • Catalyst Loading : 5 mol%.
  • Temperature : 80°C under solvent-free conditions.
  • Yield : Up to 92% for analogous substrates.

Mechanistic Insight :
The zinc catalyst polarizes the C–X bond in the halide, facilitating nucleophilic attack by the nitrile.

Continuous Flow Synthesis for Industrial Scaling

Industrial production leverages continuous flow reactors to enhance mixing and heat transfer. Key features include:

  • Automated Feed Systems : Precise control of 3-fluorobenzoyl chloride and cyanomethylamine inputs.
  • In-Line Quenching : Immediate neutralization of HCl to prevent equipment corrosion.
  • Purity : >98% achieved via continuous crystallization units.

Comparative Analysis of Synthesis Methods

Method Yield Purity Scalability Cost
Amidation of Acyl Chloride 75–80% 95% Moderate Low
Carbodiimide Coupling 70–75% 90% Low High
Alkylation Approach 85% 98% High Moderate
Zinc-Catalyzed Reaction 90–92% 97% Moderate Low

Key Observations :

  • The alkylation method balances yield and scalability, making it ideal for industrial applications.
  • Zinc catalysis offers high yields but requires optimization for substrate compatibility.

Industrial Production Methods

Large-Scale Alkylation

A representative industrial process involves:

  • Reactor Setup : Stainless steel jacketed reactor with reflux condenser.
  • Charging : 3-Fluorobenzamide (1.0 kg), chloroacetonitrile (1.2 eq), K₂CO₃ (2.0 eq), DMF (5 L).
  • Reaction : 6 hours at 80°C with mechanical stirring.
  • Workup : Filtration, solvent evaporation, and recrystallization from ethanol.

Output : 1.3 kg of product (85% yield).

Purification Techniques

  • Recrystallization : Ethanol/water mixtures remove unreacted starting materials.
  • Column Chromatography : Reserved for high-purity pharmaceutical grades (SiO₂, ethyl acetate/hexane).

Chemical Reactions Analysis

Types of Reactions: N-(cyanomethyl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Condensation Reactions: The amide group can participate in condensation reactions to form heterocyclic compounds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Condensation Reactions: Aldehydes or ketones in the presence of acid or base catalysts.

    Reduction Reactions: Lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

    Substitution Reactions: Substituted benzamides.

    Condensation Reactions: Heterocyclic compounds.

    Reduction Reactions: Amino derivatives of benzamide.

Scientific Research Applications

Medicinal Chemistry

N-(cyanomethyl)-3-fluorobenzamide serves as a crucial building block for synthesizing pharmaceutical compounds with potential therapeutic effects. Its derivatives have been investigated for their biological activities, including:

  • Antimicrobial Properties : Compounds derived from this compound have shown significant activity against various pathogens, indicating potential for developing new antibiotics.
  • Anticancer Activity : Research suggests that this compound can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.

Materials Science

In materials science, this compound is utilized in developing advanced materials with specific properties such as:

  • Fluorescence : The incorporation of fluorine enhances the photophysical properties of materials, making them suitable for applications in sensors and imaging.
  • Conductivity : Its unique structure allows for the development of conductive polymers that can be used in electronic devices.

Biological Studies

The compound is employed in biochemical assays to study enzyme interactions and protein binding. Its mechanism of action involves:

  • Enzyme Inhibition : this compound may inhibit specific enzymes, modulating biological pathways critical for various physiological processes.
  • Protein Binding Studies : It is used to explore binding affinities with target proteins, providing insights into drug design and development.

Case Studies

  • Antimicrobial Activity Study :
    A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus, suggesting potential use in antibiotic development .
  • Anticancer Research :
    In vitro studies revealed that certain analogs effectively inhibited the growth of breast cancer cell lines, showcasing their potential as anticancer agents .
  • Material Development :
    The compound has been utilized to create novel conductive polymers that exhibit enhanced fluorescence properties, making them suitable for electronic applications .

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-3-fluorobenzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs of N-(cyanomethyl)-3-fluorobenzamide and their distinguishing features:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
N-(3-ethynylphenyl)-3-fluorobenzamide 3-ethynylphenyl group ~269.28 Polymorphism-dependent mechanical properties; used in crystal engineering
N-(2-(Diethylcarbamothioyl)ferrocenyl)-3-fluorobenzamide Ferrocene-thioamide hybrid ~426.36 Catalysis (enantioselective amidation); redox-active
N-(4-(5-(3-acetamidophenyl)imidazo[4,5-b]pyridin-3-yl)benzyl)-3-fluorobenzamide Imidazo[4,5-b]pyridine-linked ~554.56 Akt inhibitor (anticancer); ATP non-competitive
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide Benzothiazole-ylidene group ~330.36 Potential agrochemical use; planar structure enhances π-π stacking
3-Chloro-N-phenyl-phthalimide Chloro-phthalimide core 231.67 Monomer for polyimide synthesis; high thermal stability

Physicochemical Properties

  • Cyano groups also confer susceptibility to hydrolysis under basic conditions, a trait absent in chloro or fluoro analogs .
  • Thermal Stability : Halogenated benzamides like 3-chloro-N-phenyl-phthalimide exhibit high thermal stability (melting points >200°C) due to rigid aromatic cores , whereas N-(3-ethynylphenyl)-3-fluorobenzamide polymorphs show variable mechanical properties (hardness: 0.1–0.3 GPa) without direct correlation to melting points .

Crystallographic and Mechanical Behavior

Polymorphism studies of N-(3-ethynylphenyl)-3-fluorobenzamide reveal that mechanical properties (elastic modulus: 4–8 GPa) depend on hydrogen-bonding networks and packing density rather than molecular weight or halogen content . In contrast, 3-chloro-N-phenyl-phthalimide’s monoclinic crystal system (space group P21/c) ensures rigidity via π-π stacking and halogen interactions .

Biological Activity

N-(cyanomethyl)-3-fluorobenzamide is an organic compound that has garnered attention in medicinal chemistry and materials science due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C9H8FNC_9H_8FN and a CAS number of 885914-10-3. The compound features a fluorine atom at the meta position relative to the amide group, which influences its reactivity and biological interactions. The cyanomethyl group enhances its potential for hydrogen bonding and hydrophobic interactions, contributing to its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets in biological systems. The compound may act by:

  • Inhibiting Enzymes : It has been shown to inhibit certain enzymes, thereby modulating metabolic pathways.
  • Binding to Receptors : The structural features allow it to interact with various receptors, influencing cellular signaling pathways.

These interactions can lead to significant biological responses, making the compound a candidate for further pharmacological studies.

Applications in Drug Development

This compound serves as a versatile building block in the synthesis of pharmaceutical compounds. Its unique properties make it suitable for:

  • Medicinal Chemistry : It is explored as a potential pharmacophore in drug design, particularly for targeting diseases such as cancer and parasitic infections.
  • Biochemical Assays : The compound is utilized in assays to study enzyme interactions and protein binding, facilitating the understanding of disease mechanisms.

Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

  • Antiparasitic Activity : Similar benzamide derivatives have demonstrated effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness. For instance, compounds structurally related to this compound have shown potent activity with EC50 values as low as 0.001 μM, indicating their potential for treating parasitic infections .
  • Antitumor Effects : Research indicates that benzamide derivatives can exhibit antitumor properties. In clinical studies, some compounds have shown prolonged survival rates in patients when administered at therapeutic doses .
  • Selectivity and Metabolic Stability : Studies on related compounds suggest that modifications to the benzamide structure can enhance selectivity towards target enzymes while improving metabolic stability, which is crucial for developing effective therapeutics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(cyanomethyl)-4-fluorobenzamideFluorine at para positionDifferent reactivity profile
N-(cyanomethyl)-3-chlorobenzamideChlorine instead of fluorineVariations in electronic properties

The positioning of functional groups significantly influences the chemical behavior and biological interactions of these compounds.

Q & A

Q. What synthetic routes are recommended for N-(cyanomethyl)-3-fluorobenzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 3-fluorobenzoyl chloride with cyanomethylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction optimization includes:

  • Solvent selection : Dichloromethane or THF for solubility and inertness.
  • Coupling agents : Use carbodiimides (e.g., DCC) with catalytic DMAP to enhance amide bond formation efficiency .
  • Purification : Column chromatography or recrystallization to achieve >95% purity.

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • NMR : 1^1H and 13^13C NMR to confirm the presence of the cyanomethyl (-CH2_2CN) and fluorobenzamide groups. Chemical shifts for aromatic protons (δ 7.2–8.1 ppm) and cyanomethyl (δ ~4.0 ppm) are diagnostic .
  • X-ray crystallography : SHELX software (e.g., SHELXL) for resolving crystal structures, particularly to analyze fluorine’s electronic effects on the benzamide ring .

Q. How do the physicochemical properties of this compound influence its experimental handling?

  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the cyanomethyl and fluorine substituents.
  • Stability : Stable under ambient conditions but sensitive to strong acids/bases. Store at 2–8°C in inert atmospheres .

Advanced Research Questions

Q. What computational strategies model the substituent effects of the cyanomethyl and fluorine groups?

  • DFT calculations : Analyze electron-withdrawing effects of fluorine (meta-directing) and the cyanomethyl group’s steric impact on reaction pathways.
  • Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock, leveraging crystallographic data for validation .

Q. How do pH and solvent systems affect the compound’s stability and reactivity?

  • pH-dependent degradation : Hydrolysis of the amide bond occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions. Monitor via HPLC .
  • Solvent effects : Polar solvents stabilize transition states in nucleophilic substitution reactions at the benzamide ring .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

  • Comparative SAR studies : Systematically vary substituents (e.g., replacing fluorine with chloro or methoxy groups) and assay activity against control compounds .
  • Meta-analysis : Cross-reference data from enzyme inhibition assays (IC50_{50}) and crystallographic binding modes to identify structural determinants of activity .

Methodological Notes

  • Key References : Synthesis protocols from peer-reviewed crystallography studies (e.g., SHELX applications ) and SAR analyses .

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